N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl ring, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide typically involves the reaction of 4-acetylaminophenyl isothiocyanate with 3-phenylacrylamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions, and the product is subsequently purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2,2-dimethylpropanamide
- N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-1-naphthamide
- N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide
Uniqueness
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(22)19-15-8-10-16(11-9-15)20-18(24)21-17(23)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H2,20,21,23,24)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPMYFBMWBNSI-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359538 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-24-8 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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